

Syringol-d3 physical characteristics

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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

Cat. No.: B15558476

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Syringol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Syringol-d3 (**2,6-Dimethoxyphenol-d3**), a deuterated analog of the naturally occurring phenolic compound, syringol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Physical and Chemical Data

Syringol-d3 is the deuterium-labeled form of 2,6-Dimethoxyphenol.[1] While specific experimental data for the deuterated form is limited, the physical characteristics are expected to be very similar to its non-deuterated counterpart, syringol. The primary difference lies in the molecular weight due to the incorporation of deuterium.

Table 1: General Characteristics of Syringol-d3



Characteristic	Data
IUPAC Name	2,6-Dimethoxyphenol-d3
Synonyms	Syringol-d3
CAS Number	2484091-60-1[2]
Chemical Formula	C ₈ H ₇ D ₃ O ₃
Molecular Weight	157.18 g/mol (calculated)

Table 2: Physical Properties of Syringol (Non-deuterated analog)

Property	Value
Appearance	White to off-white solid
Melting Point	55-56 °C
Boiling Point	260-261 °C
Solubility	Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Storage Conditions	-20°C[4]

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physical characteristics of phenolic compounds like Syringol-d3.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

 Sample Preparation: A small amount of dry Syringol-d3 is finely powdered and packed into a capillary tube to a height of 2-3 mm.[5]



- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[6]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
 - The temperature at which the first liquid droplet appears is recorded as the onset of melting.
 - The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.
 - The melting point is reported as a range from the onset to the completion of melting. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.

Methodology:

- Apparatus: A Thiele tube or a microscale reflux apparatus is suitable for determining the boiling point of a small sample.[7]
- · Procedure (Thiele Tube Method):
 - A small amount of Syringol-d3 is placed in a small test tube (Durham tube).
 - A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
 - The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.



- The Thiele tube is heated gently, and the temperature is monitored.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Heating is discontinued, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is determined by the shake-flask method, a standard procedure for assessing the solubility of a compound in various solvents.[8]

Methodology:

- Preparation of Saturated Solution:
 - An excess amount of Syringol-d3 is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
 - The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - The saturated solution is allowed to stand, and a clear aliquot is carefully withdrawn, often after centrifugation or filtration to remove undissolved solid.
 - The concentration of Syringol-d3 in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g).

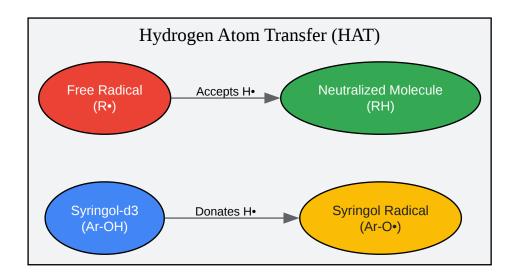
Signaling Pathways and Mechanisms of Action



Syringol, the non-deuterated form of Syringol-d3, is known for its antioxidant properties and its interaction with certain enzymes.

Antioxidant Activity: Free Radical Scavenging

Syringol acts as a potent antioxidant by scavenging harmful free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][10] The primary mechanism for this activity is through Hydrogen Atom Transfer (HAT).[9][10] In this process, the phenolic hydroxyl group of syringol donates a hydrogen atom to the free radical, thereby neutralizing it and forming a stable syringol radical.



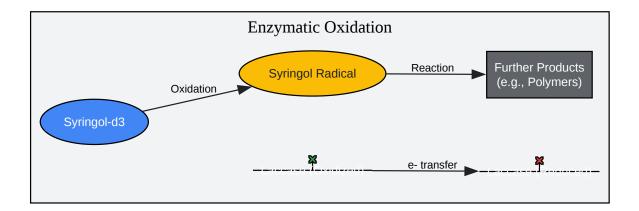
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Caption: Hydrogen Atom Transfer (HAT) mechanism of Syringol-d3.

Laccase-Mediated Oxidation

Syringol serves as a substrate for laccase, a multi-copper oxidase enzyme.[11] Laccase catalyzes the one-electron oxidation of phenolic substrates. In this reaction, the laccase enzyme abstracts an electron from the phenolic hydroxyl group of syringol, generating a phenoxy radical. This radical can then undergo further reactions, such as polymerization.





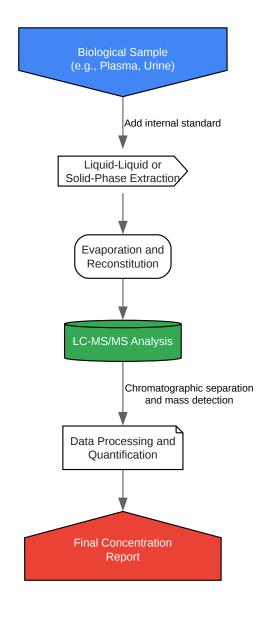
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Caption: Laccase-mediated oxidation of Syringol-d3.

Experimental Workflow: Analysis of Syringol-d3 in a Biological Matrix

The quantification of Syringol-d3 in biological samples is a common application, often for pharmacokinetic or metabolic studies. A typical workflow involves extraction followed by instrumental analysis.





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Caption: General workflow for the analysis of Syringol-d3.

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